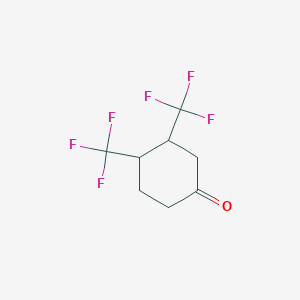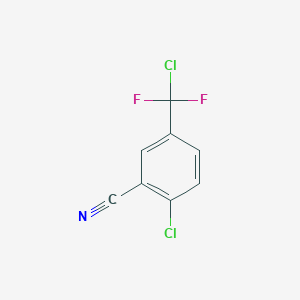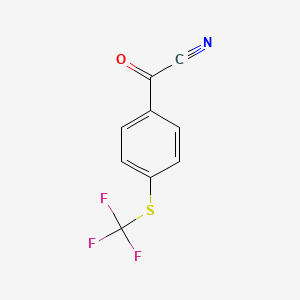![molecular formula C16H12F3N3 B6311193 4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile CAS No. 1203564-54-8](/img/structure/B6311193.png)
4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile, or 4-HBT for short, is an organic compound belonging to the class of hydrazines. It is a versatile compound with a wide range of applications in both laboratory and industrial settings. 4-HBT has been used in the synthesis of various heterocyclic compounds, as well as in the production of pharmaceuticals, agrochemicals, and dyes. In addition, 4-HBT has been studied for its potential to act as a catalyst in organic transformations and as a ligand in coordination chemistry.
科学研究应用
4-HBT has been used in a wide range of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic transformations, and as a substrate in enzyme-catalyzed reactions. In addition, 4-HBT has been used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridines. Furthermore, 4-HBT has been studied for its potential to act as a fluorescent probe for the detection of metal ions and small molecules.
作用机制
The mechanism of action of 4-HBT is not fully understood. However, it is believed that the compound acts as a Lewis acid, forming a complex with the substrate molecule. This complex then undergoes a series of reactions, resulting in the formation of the desired product. In addition, 4-HBT has been shown to act as a catalyst in some organic transformations, such as the dehydration of alcohols.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-HBT are largely unknown. However, the compound has been shown to act as an inhibitor of some enzymes, such as the enzyme responsible for the conversion of glucose to fructose. In addition, 4-HBT has been shown to inhibit the growth of some bacteria, including Escherichia coli.
实验室实验的优点和局限性
The main advantages of using 4-HBT in laboratory experiments include its low cost, its availability in a variety of forms, and its versatility. In addition, 4-HBT is relatively stable and can be stored for long periods of time. However, 4-HBT is highly toxic and should be handled with caution. In addition, the compound can be explosive under certain conditions and should be stored away from sources of heat and flame.
未来方向
The potential future directions for 4-HBT research include further investigation of its mechanism of action, its potential applications as a fluorescent probe, and its potential to act as a catalyst in organic transformations. In addition, further research into the biochemical and physiological effects of 4-HBT could lead to the development of new therapeutic agents. Finally, further investigation into the synthesis of 4-HBT could lead to the development of more efficient and cost-effective methods.
合成方法
4-HBT can be synthesized from a variety of starting materials, including nitriles, aldehydes, and ketones. One common method of synthesis involves the condensation of a nitrile with an aldehyde or ketone in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction generates an intermediate hydrazone, which is then reduced to 4-HBT using a reducing agent, such as sodium borohydride or lithium aluminum hydride. Alternatively, 4-HBT can be synthesized by the reaction of an aldehyde or ketone with hydrazine hydrate in the presence of a strong acid, such as sulfuric acid or hydrochloric acid.
属性
IUPAC Name |
4-[(2E)-2-hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3/c17-16(18,19)14-3-1-2-13(9-14)15(22-21)8-11-4-6-12(10-20)7-5-11/h1-7,9H,8,21H2/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDNXPSDAKQIM-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NN)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/N)/CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6311177.png)





![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)
